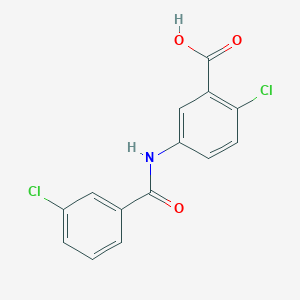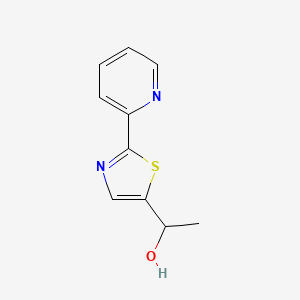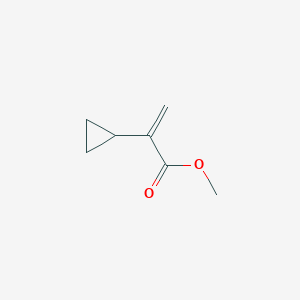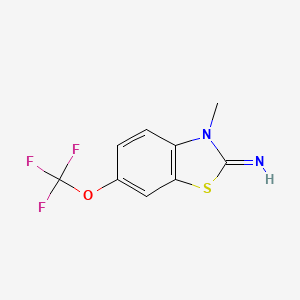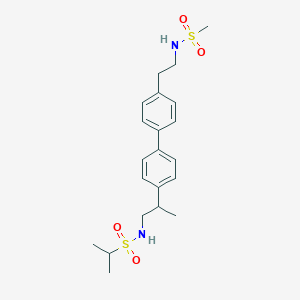
MIBAMPATOR
Overview
Description
MIBAMPATOR is a complex organic compound known for its significant applications in medicinal chemistry. It is structurally characterized by the presence of methanesulfonamido groups and phenyl rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MIBAMPATOR typically involves multi-step organic reactions. One common method includes the reaction of N-methyl-4-nitrophenylethylamine with 2-[4-nitrophenoxy] ethoxy bromide in the presence of potassium carbonate and sodium iodide. The reaction is carried out in acetonitrile under reflux conditions . The resulting product is then subjected to further purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
MIBAMPATOR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be catalyzed by agents such as Raney nickel.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel is often used as a catalyst for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
MIBAMPATOR has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of MIBAMPATOR involves its interaction with potassium channels. As a selective potassium channel agonist, it modulates the flow of potassium ions across cell membranes, which is crucial for maintaining the electrical stability of cardiac cells . This action helps in the treatment and prevention of various atrial arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Dofetilide: Another Class III antiarrhythmic drug with a similar mechanism of action.
Amiodarone: A widely used antiarrhythmic drug with broader applications but different side effect profiles.
Sotalol: A non-selective beta-blocker with Class III antiarrhythmic properties.
Uniqueness
MIBAMPATOR is unique due to its high selectivity for potassium channels and its specific application in treating atrial arrhythmias. Unlike some other antiarrhythmic drugs, it has a relatively specific target, which can reduce the likelihood of off-target effects.
Properties
Molecular Formula |
C21H30N2O4S2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3 |
InChI Key |
ULRDYYKSPCRXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
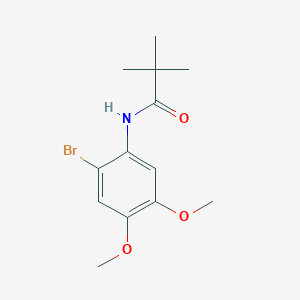
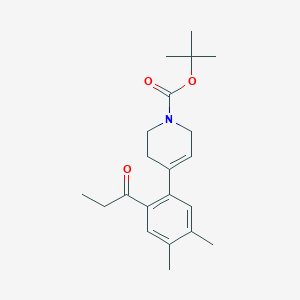
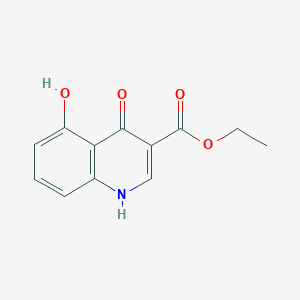
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B8537553.png)
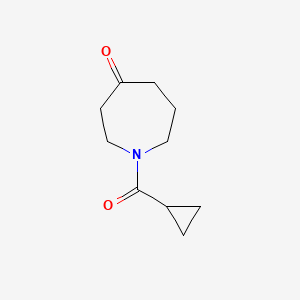

![3-Ethenyl-6,7-dihydro[1,4]oxathiino[2,3-c]pyridazine](/img/structure/B8537574.png)
![(RS)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediol](/img/structure/B8537577.png)
![4-[(4-Amino-1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile](/img/structure/B8537580.png)
